molecular formula C16H16 B1605522 1-Methyl-3-phenylindan CAS No. 6416-39-3

1-Methyl-3-phenylindan

Cat. No. B1605522
CAS RN: 6416-39-3
M. Wt: 208.3 g/mol
InChI Key: JHIDJKSBZPNVKZ-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylindan is a chemical compound with the molecular formula C16H16 . It has a molecular weight of 208.3 . It is used in various chemical reactions and can be synthesized from benzene .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-phenylindan consists of 16 carbon atoms and 16 hydrogen atoms . The detailed structural analysis is not available from the search results.

Safety And Hazards

1-Methyl-3-phenylindan has been classified with the hazard statement H400, indicating it is very toxic to aquatic life . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin irritation or rash occurs .

properties

IUPAC Name

1-methyl-3-phenyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIDJKSBZPNVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982667
Record name 1-Methyl-3-phenyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenylindan

CAS RN

6416-39-3
Record name 2,3-Dihydro-1-methyl-3-phenyl-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6416-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-phenylindane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-phenyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-phenylindan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 375 parts of phosphoric cid (95% strength by weight) and 1 part of phenothiazine is irradiated for 10 minutes analogously to Example 11. A mixture of 52 parts of styrene, 69 parts of p-chlorostyrene and 61 parts of p-chloroethylbenzene is added to the irradiated solution over 3 hours at 35° to 40° C. After completion of the addition, the mixture is stirred for a further hour at 40° C. The organic phase is separated off and washed with 200 parts of 5 per cent strength by weight sodium hydroxide solution, and fractional distillation gives 18 parts of 1-methyl-3-phenylindan and 72 parts of 1-methyl-3-(p-chlorophenyl)-indan (b.p. 151° to 155° C (4 mm), nD25 : 1.5869).
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Synthesis routes and methods II

Procedure details

1 part of phenothiazine is added to 375 parts by volume of phosphoric acid (95% strength by weight) at 25° C, in a stirred vessel. The mixture is irradiated for 10 minutes with a mercury vapor lamp (15 watt hours per kilogram of styrene II and III) whilst passing 2,000 parts of air through it. A mixture of 52 parts of styrene, 78 parts of o-chlorostyrene and 42 parts of o-chloroethylbenzene is then added to the irradiated solution over 3 hours at a temperature of 38° C. After completion of the addition, the mixture is stirred for a further hour at 38° C. The organic phase is separated off, washed with 200 parts of 5 per cent strength by weight sodium hydroxide solution and fractionated. 13.8 parts of 1-methyl-3-phenylindan (b.p. 145° to 146° C (10 mm)), 85 parts of 1-methyl-3-(o-chloro)-phenylindan (b.p. 165° to 168° C (10 mm), nD25 : 1.5890) and 5 parts of 1-methyl-3-(o-chloro)-phenyl-7-chloroindan (b.p. 195° to 200° C (10 mm)) are isolated.
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Synthesis routes and methods III

Procedure details

A mixture of 90 parts of styrene, 230 parts of o-chlorostyrene and 70 parts of o-chloroethylbenzene is added to 700 parts of 92 per cent strength by weight phosphoric acid at 35° to 40° C over 5 hours, whilst stirring vigorously. The mixture is stirred for a further 2 hours at 35° to 40° C and the organic phase is then separated off and washed with 200 parts of 3 per cent strength by weight sodium hydroxide solution. Fractional distillation at 10 mm Hg gives 25.5 parts of 1-methyl-3-phenylindan, 108 parts of 1-methyl-3-(o-chloro)-phenylindan (b.p. 165° to 168° C (10 mm), nD25 : 1.5890) and 4.5 parts of 1-methyl-3-(o-chloro)-phenyl-7-chloroindan (b.p. 195° to 200° C (10 mm)).
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90
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Synthesis routes and methods IV

Procedure details

A mixture of 375 parts of phosphoric acid (95% strength by weight) and 1 part of phenothiazine is irradiated for 10 minutes analogously to Example 11. A mixture of 52 parts of styrene, 76 parts of α-methyl-o-chlorostyrene and 94 parts of o-chloro-isopropylbenzene is added to the irradiated solution over 4 hours at 35° to 40° C. After completion of the addition, the mixture is stirred for a further hour at 40° C. The organic phase is separated off and washed with 150 parts of 5 per cent strength by weight sodium hydroxide solution, and fractional distillation gives 20 parts of 1-methyl-3-phenylindan and 68 parts of 1,3-dimethyl-3-(o-chlorophenyl)-indan (b.p. 147° to 152° C (0.4 mm)).
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Synthesis routes and methods V

Procedure details

A mixture of 90 parts of styrene, 234 parts of p-chlorostyrene and 66 parts of p-chloroethylbenzene is added to 722 parts of 93 per cent strength by weight phosphoric acid at 35° to 40° C over 5 hours. After a further 2 hours at 35° to 40° C the organic phase is separated off and washed with 200 parts of 3 per cent strength by weight sodium hydroxide solution. Fractional distillation gives 16 parts of 1-methyl-3-phenylindan, 78 parts of 1-methyl-3-(p-chloro)-phenylindan (b.p. 166° to 170° C (10 mm), nD25 : 1.5869) and 13 parts of 1-methyl-3-(p-chloro)-phenyl-5-chloroindan (b.p. 197° to 204° C (10 mm)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-3-phenylindan
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Reactant of Route 6
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Citations

For This Compound
55
Citations
AR Taylor Jr - 1974 - shareok.org
I am deeply thankful for the guidance, encouragement, and counseling provided by Dr. EJ Eisenbraun, my research adviser, throughout my course of graduate studies and this …
Number of citations: 0 shareok.org
B Charleux, A Rives, JP Vairon… - Macromolecules, 1996 - ACS Publications
… It has been shown that not only cyclization of D into 1-methyl-3-phenylindan (I) was occurring but also formation of higher oligomers. Risi and Gauvin 8 studied the reaction of D with …
Number of citations: 18 pubs.acs.org
VR Sinyakov, TV Mezhenkova, VM Karpov… - Journal of fluorine …, 2004 - Elsevier
… amounts of perfluoro-3-methyl-2-phenylindene (4), 3-hydroxy-perfluoro-1-methyl-3-phenylindan (5) in addition to perfluoro-1-methyl-3-phenylindan (6), perfluoro-9-methyl-1,2,3,4,5,6,7,8…
Number of citations: 18 www.sciencedirect.com
T OGAWA, T SAWAGUCHI, T KUROKI… - Journal of The Japan …, 1981 - jstage.jst.go.jp
… For example, dimerization of styrene to cyclic dimer (1-methyl-3-phenylindan) with various acid … has not been elucidated, such cyclic dimers as 1-methyl-3-phenylindan are import- …
Number of citations: 2 www.jstage.jst.go.jp
BB Corson, J DORSKY, JE Nickels… - The Journal of …, 1954 - ACS Publications
… of styrene in the absence of solvent or in n-heptane solution resulted in a mixture of unsaturated dimer (1,3-diphenyl-l-butene) and saturated dimer (1 -methyl-3-phenylindan). The latter …
Number of citations: 40 pubs.acs.org
AA Khalaf, HA Albar - Journal of the Indian Chemical Society, 2004 - kau.edu.sa
… Side products including isomeric alkenes 7 and 8, isomeric chlorides 9 and 10, isomeric triarylated isobutanes 11-14, 1-methyl-3-phenylindan (5) and 2-methyl-1-phenylindene (6) were …
Number of citations: 1 www.kau.edu.sa
VS Rafikova, ZK Maizus, IP Skibida… - International Journal of …, 1981 - Wiley Online Library
… Chemiluminescence kinetic curves for successive addition of 1methyl-3-phenylindan (RzH) to the ethylbenzene (RIH) oxidized. The RzH inlet shown by arrow. [RlH] = 0.82M, [chelate] = …
Number of citations: 7 onlinelibrary.wiley.com
KB Yoon, JL Lim, JK Kochi - Journal of molecular catalysis, 1989 - Elsevier
… The linear dimer is quantitatively converted to the cyclic dimer 1-methyl-3-phenylindan by prolonged exposure to iron(III)exchanged zeolite-Y under the same conditions. The variable …
Number of citations: 4 www.sciencedirect.com
T Ogawa, T Kuroki, S Ide… - Journal of Applied …, 1982 - Wiley Online Library
… The other was identical with that of 1-methyl-3-phenylindan in the mass spectr ~ m . ~ The IR spectra were also identical with those of 1-methyl-3-phenylindans.l0 At the end fraction I11 …
Number of citations: 36 onlinelibrary.wiley.com
G Maier, M Wolf - Macromolecular Chemistry and Physics, 1997 - Wiley Online Library
… SUMMARY Poly(ether ketone)s containing 1,3-dicyclohexyl- 1 -methyl-3-phenylindan groups in the main chain were prepared from different bisphenols and a bisfluoride monomer …
Number of citations: 6 onlinelibrary.wiley.com

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